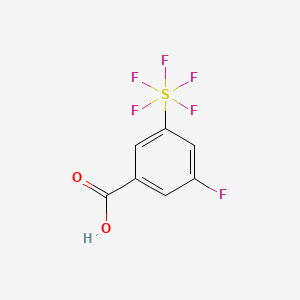

3-Fluoro-5-(pentafluorosulfur)benzoic acid

説明

特性

IUPAC Name |

3-fluoro-5-(pentafluoro-λ6-sulfanyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F6O2S/c8-5-1-4(7(14)15)2-6(3-5)16(9,10,11,12)13/h1-3H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRFQFPUMUJGOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-Fluoro-5-(pentafluorosulfur)benzoic acid CAS 1448319-13-8 properties

CAS: 1448319-13-8

Formula: C

Executive Summary

3-Fluoro-5-(pentafluorosulfur)benzoic acid represents a cutting-edge fluorinated building block in medicinal chemistry, leveraging the unique properties of the pentafluorosulfanyl (

This whitepaper analyzes the physicochemical profile, synthesis pathways, and strategic applications of CAS 1448319-13-8. It is designed for drug developers seeking to modulate metabolic stability and membrane permeability in lead optimization campaigns where traditional 3,5-disubstituted benzoic acids (e.g., 3,5-bis(trifluoromethyl)benzoic acid) have failed to meet ADME criteria.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

The introduction of the

Physicochemical Specifications

| Property | Value / Description |

| CAS Number | 1448319-13-8 |

| IUPAC Name | 3-Fluoro-5-(pentafluoro- |

| Molecular Weight | 266.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Predicted pKa | ~3.0 – 3.2 (Acidic due to electron-withdrawing groups) |

| Predicted LogP | ~3.8 – 4.2 (Highly Lipophilic) |

| H-Bond Donors/Acceptors | 1 / 8 (High acceptor count due to F atoms) |

| Rotatable Bonds | 1 (Carboxyl group rotation) |

The Advantage: "Super-Trifluoromethyl"

The

-

Lipophilicity: The

group is significantly more lipophilic ( -

Electronegativity: It is strongly electron-withdrawing (

), slightly more so than -

Steric Bulk: Unlike the rotationally averaged sphere of

, the

Figure 1: Mechanistic impact of the

Synthesis & Manufacturing Protocols

The synthesis of 3-fluoro-5-(pentafluorosulfur)benzoic acid is non-trivial due to the difficulty of introducing the

Primary Route: Carbonylation of Aryl Bromide

This method is preferred for scale-up as it avoids the handling of hazardous

Precursor: 1-Bromo-3-fluoro-5-(pentafluorosulfur)benzene.

Step-by-Step Protocol:

-

Reagents: 1-Bromo-3-fluoro-5-(

)benzene (1.0 eq), Pd(OAc) -

Solvent: Methanol (for methyl ester intermediate) or Dioxane/Water (for direct acid).

-

Conditions: The reaction vessel is pressurized with Carbon Monoxide (CO) gas (5–10 bar) and heated to 80–100°C for 12–24 hours.

-

Hydrolysis (if Ester formed): The intermediate methyl ester is treated with LiOH (2.0 eq) in THF/Water (1:1) at room temperature for 4 hours.

-

Workup: Acidify with 1M HCl to pH 2, extract with Ethyl Acetate, dry over MgSO

, and concentrate. Recrystallize from Hexane/EtOAc.

Self-Validating Check:

-

IR Spectroscopy: Appearance of a strong C=O stretch at ~1700 cm

. -

F NMR: Distinct multiplet for the aromatic Fluorine (~-110 ppm) and the characteristic AB

Alternative Route: Sandmeyer Reaction

Used when the aniline precursor is more accessible.

-

Start: 3-Amino-5-fluoro-(

)benzene. -

Diazotization: Treat with NaNO

/H -

Cyanation: React diazonium salt with CuCN/KCN to form the nitrile.

-

Hydrolysis: Reflux nitrile in conc. H

SO

Figure 2: Palladium-catalyzed carbonylation workflow for high-purity synthesis.

Applications in Drug Design[11]

This compound serves as a critical bioisostere for 3,5-bis(trifluoromethyl)benzoic acid, a motif found in numerous NK1 antagonists and anti-inflammatory agents.

Strategic Substitution Logic

-

Replacing

with -

Replacing

with

Decision Matrix for SAR

Use CAS 1448319-13-8 when your lead compound exhibits:

-

High Clearance: The

group is chemically inert and resists P450 metabolism. -

Low Permeability: The high lipophilicity facilitates passive diffusion.

-

Selectivity Issues: The unique square-pyramidal shape of the

group can clash with off-target binding sites that accommodate the smaller

Figure 3: Decision matrix for selecting SF5-benzoic acid in SAR campaigns.

Handling & Safety Protocols

While specific toxicological data for this CAS is limited, it should be handled with the rigor applied to all fluorinated benzoic acids and

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.[1]

-

Storage: Store at ambient temperature in a tightly sealed container. The C-S bond is robust, but the carboxylic acid moiety can react with strong bases or oxidizers.

-

Disposal: Do not release into drains. Dispose of as halogenated organic waste.

References

-

Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link

-

Altmeder, M., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: 3-Fluoro-5-(pentafluorosulfur)benzoic acid. Link

-

Umemoto, T., et al. (2012). Discovery and Development of a New Electrophilic Pentafluorosulfanylation Reagent. Journal of the American Chemical Society, 134(4), 2004–2007. Link

-

Beier, P., et al. (2011). Nucleophilic Substitution of Nitro-Pentafluorosulfanylbenzenes: A Route to SF5-Substituted Arenes. European Journal of Organic Chemistry, 2011(15), 2743–2750. Link

Sources

SF5-containing benzoic acid building blocks for drug discovery

The Pentafluorosulfanyl (SF5) Benzoate Platform: Expanding the Medicinal Chemist’s Toolkit

Executive Summary

In the pursuit of novel intellectual property and optimized pharmacokinetic profiles, the pentafluorosulfanyl (SF5) group has emerged as a "super-trifluoromethyl" motif.[1] Offering a unique combination of high electronegativity, substantial steric bulk, and extreme lipophilicity, SF5-containing building blocks—specifically SF5-benzoic acids —enable medicinal chemists to explore new chemical space beyond the crowded trifluoromethyl (CF3) landscape. This guide provides a technical roadmap for the synthesis, physicochemical characterization, and application of SF5-benzoic acid building blocks in drug discovery.

Part 1: The Physicochemical Profile of SF5[2]

The strategic value of the SF5 group lies in its ability to modulate potency and metabolic stability simultaneously. Unlike the planar nitro group or the smaller trifluoromethyl group, SF5 is a rigid, octahedral substituent that projects volume in a square-pyramidal geometry relative to the aromatic ring.

Table 1: Comparative Physicochemical Metrics

| Property | Phenyl-H | Phenyl-CF3 | Phenyl-SF5 | Phenyl-tBu | Impact on Drug Design |

| Hammett Constant ( | 0.00 | 0.54 | 0.68 | -0.20 | Stronger electron withdrawal lowers pKa of benzoic acid; deactivates metabolic hot spots.[2] |

| Lipophilicity ( | 0.00 | 0.88 | 1.51 | 1.98 | significantly increases membrane permeability and plasma protein binding.[2] |

| Steric Volume ( | ~20 | 42 | ~78 | ~100 | SF5 is bulkier than CF3, filling hydrophobic pockets similar to t-butyl but with reversed electronics.[2] |

| Chemical Stability | High | High | High | Moderate | SF5 is resistant to hydrolysis in strong acid/base; thermally stable >400°C. |

Data derived from Hansch analysis and recent crystallographic studies [1, 2].

Key Insight: The SF5 group is chemically distinct because it combines high lipophilicity with strong electron withdrawal .[1][3] Typically, lipophilic groups (like alkyls) are electron-donating.[2] This "hybrid" nature allows SF5-benzoic acids to increase potency in hydrophobic pockets while simultaneously lowering the pKa of the carboxylic acid, potentially improving solubility at physiological pH compared to alkyl analogs.

Part 2: Strategic Utility & Bioisosterism

The SF5-benzoic acid scaffold serves as a bioisostere for several common functionalities:

-

Nitro (

) Replacement: SF5 mimics the strong electron-withdrawing nature of a nitro group but lacks the metabolic liability (reduction to aniline/toxicity) and offers greater lipophilicity. -

Trifluoromethyl (

) Expansion: When a CF3-containing lead suffers from rapid metabolic clearance or insufficient potency, switching to SF5 can block oxidative metabolism (due to steric protection and C-F bond strength) and increase hydrophobic contact.[2] -

tert-Butyl (

) Electronic Inversion: SF5 occupies similar steric volume to a t-butyl group but reverses the electronic character from donating to withdrawing, useful for probing electronic requirements of a binding pocket.[2]

Visualization: The Fluorine Substituent Decision Matrix

Figure 1: Decision matrix for incorporating SF5-benzoic acid building blocks during lead optimization.

Part 3: Synthetic Access to SF5-Benzoic Acids[3][5][6]

While 3- and 4-(pentafluorosulfanyl)benzoic acids are increasingly available from commercial suppliers (e.g., SpiroChem, ChemScene), in-house synthesis may be required for novel substitution patterns.[2]

Route A: The "Sandmeyer-Formylation" Sequence (Classic)

This route is robust but multi-step.[2] It converts the commercially available SF5-nitrobenzene to the benzoic acid.

-

Reduction: SF5-Nitrobenzene

SF5-Aniline ( -

Sandmeyer: SF5-Aniline

SF5-Bromobenzene (NaNO2, HBr, CuBr).[2] -

Formylation: SF5-Bromobenzene

SF5-Benzaldehyde (iPrMgCl, DMF).[2] -

Oxidation: SF5-Benzaldehyde

SF5-Benzoic Acid (

Route B: Palladium-Catalyzed Carbonylation (Modern)

This is the preferred industrial route for scalability, utilizing the SF5-aryl halide directly.[2]

Reaction Scheme:

Part 4: Experimental Protocols

Protocol 1: Synthesis of 4-(Pentafluorosulfanyl)benzoic acid via Carbonylation

Validating the Building Block Synthesis

Reagents:

-

1-bromo-4-(pentafluorosulfanyl)benzene (1.0 equiv)[2]

-

Palladium(II) acetate (Pd(OAc)2) (2 mol%)[2]

-

Xantphos or dppf (4 mol%)[2]

-

Triethylamine (3.0 equiv)[2]

-

Water (5.0 equiv) / DMF (Solvent)[2]

-

Carbon Monoxide (CO) balloon (1 atm)

Step-by-Step Methodology:

-

Setup: In a glovebox or under argon flow, charge a dried Schlenk flask with 1-bromo-4-(pentafluorosulfanyl)benzene (283 mg, 1.0 mmol), Pd(OAc)2 (4.5 mg, 0.02 mmol), and Xantphos (23 mg, 0.04 mmol).[2]

-

Solvation: Add anhydrous DMF (5 mL) and Triethylamine (0.42 mL, 3.0 mmol). Degas the solution by bubbling Argon for 5 minutes.

-

Initiation: Add degassed water (90 µL, 5.0 mmol). Evacuate the flask and backfill with Carbon Monoxide (CO) from a balloon. Repeat 3 times.

-

Reaction: Heat the mixture to 80°C with vigorous stirring under the CO balloon for 16 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and extract with 1M NaOH (3 x 10 mL). Note: The product is an acid, so it moves to the aqueous layer.

-

Isolation: Acidify the combined aqueous layers to pH 1-2 using 6M HCl. A white precipitate should form.[2] Extract this back into EtOAc (3 x 15 mL).

-

Purification: Dry the organic phase over

, filter, and concentrate. Recrystallize from Hexane/EtOAc to yield 4-(pentafluorosulfanyl)benzoic acid as white crystals.[2]-

Expected Yield: 85-95%.[2]

-

Characterization: 1H NMR (DMSO-d6)

13.4 (br s, 1H), 8.15 (d, 2H), 8.05 (d, 2H).

-

Protocol 2: Amide Coupling with SF5-Benzoic Acid

Coupling to an Amine Scaffold

Due to the electron-withdrawing SF5 group, the carboxylic acid is more acidic (pKa ~3.5) and the resulting carbonyl carbon is highly electrophilic. Standard coupling agents work well, but base stoichiometry must be precise.

Methodology:

-

Dissolve 4-SF5-benzoic acid (1.0 equiv) in DMF.

-

Add HATU (1.1 equiv) and DIPEA (3.0 equiv).[2] Stir for 5 mins to activate.

-

Stir at RT for 2-4 hours. (Reaction is typically faster than non-fluorinated analogs).[2]

-

Critical Note: SF5-benzamides are extremely stable against hydrolysis; harsh conditions (e.g., 6M HCl, 100°C) are often required to cleave them, making them excellent robust linkers.[2]

Part 5: Case Study – The "Super-Mefloquine" Effect

Context: Mefloquine is an antimalarial drug containing two CF3 groups.[2][5] Innovation: Wipf and co-workers synthesized analogs replacing the CF3 groups with SF5. Outcome:

-

Metabolic Stability: The SF5 analogs showed increased half-life due to the steric shielding of the metabolic sites on the quinoline ring.

-

Potency: The SF5 analogs maintained or improved potency against Plasmodium falciparum, demonstrating that the biological target could accommodate the larger SF5 volume [3].

-

Relevance: This validates the use of SF5-benzoic acid derivatives (used to build the aryl core) as viable, superior bioisosteres for CF3-containing drugs.

Visualization: Synthetic Workflow for SF5-Benzoic Acid

Figure 2: Comparative synthetic routes to SF5-benzoic acid. Path B (Carbonylation) is recommended for scale and efficiency.[2]

References

-

S. Altomonte, M. Zanda. "Synthetic Chemistry and Biological Activity of Pentafluorosulphanyl (SF5) Organic Molecules."[2] Journal of Fluorine Chemistry, 2012.[6] Link[2]

-

P. Beier, et al. "Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides."[2] Molecules, 2021.[7] Link[2]

-

T. A. Wipf, et al. "Synthesis and Biological Evaluation of Pentafluorosulfanyl Analogs of Mefloquine." Organic & Biomolecular Chemistry, 2009. Link

-

C. Zarantonello, et al. "Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives."[2][5] Journal of Fluorine Chemistry, 2007. Link[2]

-

ChemScene. "Product: 3-(Pentafluorosulfanyl)benzoic acid."[2] Catalog Data, 2025. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 5. researchgate.net [researchgate.net]

- 6. New methodologies for the preparation of (pentafluorosulfanyl)benzenes | Petr Beier Group [beier.group.uochb.cz]

- 7. Hammett Correlation in the Accelerated Formation of 2,3-Diphenylquinoxalines in Nebulizer Microdroplets - PMC [pmc.ncbi.nlm.nih.gov]

Pentafluorosulfanyl group bioisostere for trifluoromethyl in medicinal chemistry

The Pentafluorosulfanyl ( ) Group: A High-Fidelity Bioisostere for Trifluoromethyl

Part 1: Executive Directive

In the high-stakes arena of lead optimization, the trifluoromethyl group (

This guide is designed for medicinal chemists who need to push beyond the limitations of

Part 2: Physicochemical Profiling & Structural Logic

The

Comparative Metrics: vs.

The following data highlights why

| Property | Trifluoromethyl ( | Pentafluorosulfanyl ( | Impact on MedChem Design |

| Geometry | Tetrahedral ( | Octahedral ( | |

| Electronegativity ( | ~3.36 | ~3.65 | |

| Hammett | 0.54 | 0.68 | Stronger deactivation of aromatics; lowers pKa of phenols/amines. |

| Hammett | 0.43 | 0.61 | Significant inductive effect even at meta positions. |

| Lipophilicity ( | 1.09 | 1.51 | |

| Volume ( | 42.6 | ~77.5 | |

| C-X Bond Length | 1.33 Å | 1.56 Å (S-F), 1.76 Å (C-S) | Longer bond projects the group further into binding pockets. |

The "Super-Trifluoromethyl" Effect

The

Strategic Decision Matrix

Use the following logic flow to determine when to deploy

Figure 1: Decision logic for substituting Trifluoromethyl with Pentafluorosulfanyl.

Part 3: Synthetic Methodologies

Installing the

Primary Synthetic Routes

-

Oxidative Fluorination: Reaction of disulfides with

or -

Radical Addition (The Standard): Addition of

or

Mechanistic Pathway: Radical Addition

The addition of

Figure 2: Radical chain mechanism for the addition of SF5Cl to alkenes.

Part 4: Experimental Protocol

Protocol: Radical Addition of to Terminal Alkenes

Objective: Synthesize a

Safety Warning:

Materials

-

Substrate: Terminal Alkene (1.0 equiv)

-

Reagent:

(Gas, 1.2 equiv) -

Initiator: Triethylborane (

), 1.0 M in hexane (0.1 equiv) -

Solvent: Dichloromethane (anhydrous) or Hexane

-

Temperature: -78 °C to -30 °C

Step-by-Step Methodology

-

Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a dry ice/acetone reflux condenser, and a nitrogen inlet.

-

Condensation: Cool the flask to -78 °C (dry ice/acetone bath). Slowly introduce gaseous

until 1.2 equivalents are condensed (calculate based on volume/density or weight difference if using a lecture bottle on a balance). -

Addition: Add the solvent (DCM) and the alkene (1.0 equiv) via syringe.

-

Initiation: Slowly add

(0.1 equiv) dropwise via syringe. Note: Small amounts of air are required to activate the borane; do not use strictly inert conditions, or inject a small volume of air. -

Reaction: Allow the mixture to warm to -30 °C and stir for 1–2 hours. The reaction is typically fast.

-

Checkpoint: Monitor by

NMR. The

-

-

Quench: Quench the reaction with saturated aqueous

. -

Workup: Extract with DCM (

). Wash combined organics with brine, dry over -

Purification: Purify via silica gel flash chromatography (typically non-polar eluents like Hexane/EtOAc).

Self-Validating Checkpoint:

The appearance of an ABX pattern in the

Part 5: Medicinal Chemistry Case Studies

Malaria: Mefloquine Analogs

Researchers replaced the bis-trifluoromethyl moiety of the antimalarial drug Mefloquine with

-

Result: The

analogs exhibited improved potency against Plasmodium falciparum and better selectivity indices compared to the parent drug.[4] -

Mechanism: The increased lipophilicity enhanced accumulation in the parasite's food vacuole, while the steric bulk hindered metabolic deactivation.

Antibacterials: Tetrahydroquinolines (HSD1835)

In a study of multidrug-resistant bacteria (MRSA/VRE),

-

Observation: The

derivative (HSD1835) showed superior bactericidal activity (MIC 1–4 -

Causality: The "Super-CF3" effect facilitated membrane disruption, a mechanism heavily dependent on the specific lipophilic volume provided by

.

Part 6: References

-

Wipf, P., et al. (2009).[4] Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. Organic & Biomolecular Chemistry. Link

-

Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews. Link

-

Tokunaga, E., et al. (2013). Pentafluorosulfanyl Group (SF5) in Organic Chemistry. Chemical Reviews. Link

-

Naclerio, G. A., et al. (2020).[5] SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents. RSC Medicinal Chemistry. Link

-

Altneisen, F., et al. (2025).[6] Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv. Link

Sources

- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. corpus.ulaval.ca [corpus.ulaval.ca]

- 4. Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Novel Fluorinated Benzoic Acid Derivatives for Lead Optimization: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, lead optimization remains a critical and resource-intensive phase. The strategic incorporation of fluorine into lead compounds has emerged as a powerful tool for refining molecular properties to achieve desired therapeutic profiles.[1][2] This guide provides an in-depth technical exploration of the use of novel fluorinated benzoic acid derivatives in lead optimization. We will delve into the multifaceted roles of fluorine in medicinal chemistry, from enhancing metabolic stability to modulating physicochemical properties like lipophilicity and pKa.[3][4][5] This document will further provide detailed synthetic protocols, characterization techniques, and a strategic framework for a screening cascade designed to identify promising drug candidates.

The Strategic Imperative of Fluorine in Modern Drug Discovery

The introduction of fluorine into a drug candidate is a deliberate strategy to enhance its pharmacological properties.[1][4] More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its utility in surmounting common challenges in drug development.[1]

The unique attributes of the fluorine atom, including its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet impactful modifications to a molecule's behavior.[4] These modifications can lead to:

-

Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[4][6] Placing fluorine at known metabolic "soft spots" can block enzymatic breakdown, thereby increasing the drug's half-life and bioavailability.[1][3][4]

-

Enhanced Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within a molecule, influencing its interactions with target proteins.[1][4] This can lead to stronger and more selective binding to the desired biological target.[1]

-

Modulation of Physicochemical Properties:

-

Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity (LogP), which can improve its ability to cross cell membranes.[4][7][8]

-

pKa Alteration: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic groups and the pKa of the conjugate acids of basic groups.[5][6][9] This modulation of a compound's ionization state is crucial for optimizing its solubility and permeability at physiological pH.[5]

-

The Benzoic Acid Scaffold: A Privileged Starting Point

Benzoic acid and its derivatives are prevalent in a wide array of biologically active compounds and approved drugs.[10][11] The carboxylic acid group is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor, which facilitates interactions with the active sites of enzymes and receptors.[12] This makes the benzoic acid scaffold a versatile and "privileged" structure for library design and lead optimization.[10]

By combining the strategic advantages of fluorine with the proven utility of the benzoic acid scaffold, we can generate a focused library of novel derivatives with a high potential for desirable drug-like properties.

Synthetic Workflow for a Library of Fluorinated Benzoic Acid Derivatives

The following section outlines a generalized synthetic workflow for the preparation of a diverse set of fluorinated benzoic acid derivatives. This workflow is designed to be modular, allowing for the systematic exploration of structure-activity relationships (SAR).

Caption: Modular synthetic workflow for generating a diverse library of fluorinated benzoic acid derivatives.

Detailed Protocol: Synthesis of a Representative 2-Fluoro-4-nitrobenzoic Acid

This protocol provides a representative example of how a fluorinated benzoic acid scaffold can be synthesized, which can then be used for further derivatization.

Materials:

-

2-Amino-4-nitrobenzoic acid

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Fluoroboric acid (HBF₄)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Cesium fluoride (CsF)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Diazotization:

-

In a three-necked flask cooled to 0-5°C in an ice bath, dissolve 10.0 g of 2-amino-4-nitrobenzoic acid in 50 mL of concentrated HCl.

-

Slowly add a solution of 4.2 g of sodium nitrite in 10 mL of water, keeping the temperature below 5°C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.

-

-

Fluorination (Balz-Schiemann type reaction):

-

To the cold diazonium salt solution, slowly add 15 mL of 48% fluoroboric acid.

-

A precipitate of the diazonium tetrafluoroborate salt will form.

-

Filter the precipitate and wash it with cold water, followed by cold ethanol, and finally with diethyl ether.

-

Carefully dry the salt under vacuum.

-

-

Thermal Decomposition:

-

Gently heat the dry diazonium tetrafluoroborate salt in a flask until nitrogen evolution ceases.

-

The resulting crude solid is 2-fluoro-4-nitrobenzoic acid.

-

-

Purification:

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 2-fluoro-4-nitrobenzoic acid.

-

Self-Validation:

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.

-

Purity Assessment: Determine the purity using High-Performance Liquid Chromatography (HPLC).

Protocol: Amide Coupling for Library Diversification

This protocol details the coupling of the synthesized fluorinated benzoic acid with a representative amine to generate a diverse amide library.

Materials:

-

2-Fluoro-4-nitrobenzoic acid (from step 3.1)

-

Benzylamine (as a representative amine)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 1.0 g of 2-fluoro-4-nitrobenzoic acid in 20 mL of anhydrous DCM.

-

Add 1.1 equivalents of EDC and 1.1 equivalents of HOBt to the solution.

-

Stir the mixture at room temperature for 15 minutes.

-

-

Amine Addition:

-

Add 1.0 equivalent of benzylamine to the reaction mixture.

-

Add 2.0 equivalents of DIPEA to the mixture.

-

-

Reaction and Workup:

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once complete, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

-

Self-Validation:

-

Characterization: Confirm the structure of the purified amide using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Purity Check: Assess purity via HPLC analysis.

Biophysical and Biochemical Screening Cascade

Once a library of fluorinated benzoic acid derivatives has been synthesized and characterized, a systematic screening cascade is essential to evaluate their potential as drug candidates.

Caption: A tiered screening cascade for the evaluation of novel fluorinated benzoic acid derivatives.

Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The data generated from the screening cascade should be systematically compiled to establish a clear Structure-Activity Relationship (SAR). This analysis is crucial for guiding the next round of synthesis and optimization.

Table 1: Representative SAR Data for a Hypothetical Series of Fluorinated Benzoic Acid Amides

| Compound ID | R Group (Amide) | Fluorine Position | IC₅₀ (nM) vs. Target X | Cell Potency (EC₅₀, µM) | Microsomal Stability (t½, min) |

| FBA-001 | Benzyl | 2-Fluoro | 150 | 2.5 | 25 |

| FBA-002 | 4-Methoxybenzyl | 2-Fluoro | 85 | 1.2 | 45 |

| FBA-003 | Cyclohexyl | 2-Fluoro | 500 | >10 | 30 |

| FBA-004 | Benzyl | 3-Fluoro | 220 | 4.1 | 18 |

| FBA-005 | 4-Methoxybenzyl | 3-Fluoro | 150 | 2.8 | 35 |

| FBA-006 | 4-Methoxybenzyl | 4-Fluoro | 60 | 0.9 | 65 |

Analysis of Hypothetical Data:

-

Impact of Fluorine Position: The data suggests that placing the fluorine atom at the 4-position (para) of the benzoic acid ring (FBA-006) results in the highest potency and metabolic stability in this series.

-

Amide Substituent Effect: The 4-methoxybenzyl amide (FBA-002, FBA-005, FBA-006) consistently outperforms the simple benzyl (FBA-001, FBA-004) and aliphatic cyclohexyl (FBA-003) groups, indicating a favorable interaction of the methoxy group with the target's binding pocket.

-

Next Steps: Based on this SAR, the next iteration of synthesis should focus on exploring further substitutions on the 4-fluorobenzoic acid core, particularly with electronically diverse benzylamine analogs.

The Design-Make-Test-Analyze (DMTA) Cycle

The entire process of lead optimization is an iterative loop known as the Design-Make-Test-Analyze (DMTA) cycle. The insights gained from the SAR analysis (Analyze phase) directly inform the design of the next generation of compounds (Design phase).

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. inhancetechnologies.com [inhancetechnologies.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical Profiling of SF5-Substituted Benzoic Acids: Solubility, Lipophilicity, and Acidity

Executive Summary: The "Super-Trifluoromethyl" Effect[1]

In modern medicinal chemistry, the pentafluorosulfanyl group (

For researchers working with benzoic acid scaffolds—a ubiquitous pharmacophore in drug design—understanding the physicochemical shift when replacing a

Key Technical Takeaways:

-

Lipophilicity: The

group increases -

Acidity:

is more electron-withdrawing ( -

Sterics: The

group adopts a square pyramidal geometry, creating a steric bulk intermediate between a tert-butyl group and a

The Physicochemical Landscape: SF5 vs. CF3[2][3][4][5][6]

To predict the behavior of

Electronic Effects (Hammett Constants)

The

| Substituent | Position | Hammett Constant ( | Electronic Effect |

| meta ( | 0.43 | Strong Inductive Withdrawal | |

| meta ( | 0.61 | Superior Inductive Withdrawal | |

| para ( | 0.54 | Inductive + Resonance Withdrawal | |

| para ( | 0.68 | Maximal Electron Withdrawal |

Data derived from comparative Hammett analyses [1, 2].

Structural Geometry

Unlike the rotationally symmetric, trigonal pyramidal

-

Bond Length: The S–F bond length is ~1.6 Å.

-

Dipole Moment:

induces a stronger dipole moment than -

Steric Bulk:

vs.

Quantitative Data: Lipophilicity and Acidity

The following table synthesizes experimental and high-fidelity computational data for the core benzoic acid scaffolds.

Table 1: Comparative Physicochemical Data

| Compound | Structure | Water Solubility (Intrinsic) | ||

| Benzoic Acid | 4.20 | 1.87 | High (pH dependent) | |

| 3-( | 3.65 | 2.86 | Moderate | |

| 3-( | 3.45 (est.) | 4.04 | Low | |

| 4-( | 3.30 (est.) | 4.15 (est.) | Very Low |

Analysis:

-

Acidity Shift: The

derivatives are 0.2 – 0.4 -

Lipophilicity Jump: The transition from

to

Experimental Methodologies

To validate these values in-house, we recommend the following standardized protocols. These workflows are designed to handle the high lipophilicity and specific UV activity of fluorinated aromatics.

Protocol A: Determination of Hydrophobicity Index ( ) via RP-HPLC

For highly lipophilic compounds (

Principle: The retention factor (

Workflow Visualization:

Figure 1: RP-HPLC workflow for determining the lipophilicity of SF5-substituted compounds.

Step-by-Step Protocol:

-

Column Selection: Use a C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus).

-

Dead Time (

): Determine using Uracil or Sodium Nitrate. -

Isocratic Runs: Perform measurements at 50%, 60%, 70%, and 80% Methanol (buffered with 20 mM Ammonium Acetate, pH 7.4).

-

Calculation: Plot

against the volume fraction of methanol ( -

Conversion: Convert to

using a calibration curve of standard benzoic acids (

Protocol B: Potentiometric Titration for

Due to the low aqueous solubility of

Critical Step: The Yasuda-Shedlovsky extrapolation method is required.

-

Dissolve substance in 30%, 40%, and 50% MeOH/Water mixtures.

-

Titrate with standardized KOH.

-

Plot

(apparent) vs. dielectric constant ( -

Extrapolate to pure water conditions.

Strategic Implications for Drug Design

The data presented above suggests distinct strategic applications for

-

Metabolic Blocking: The steric bulk and high bond strength of the

group make it an excellent blocker of metabolic oxidation at the para position, superior to -

Bioavailability Modulation: While the acidity ensures solubility in the intestinal tract (pH 6-7), the high

(approx 4.0) drives passive diffusion. This creates a "sweet spot" for oral bioavailability, provided the formulation can handle the low intrinsic solubility in the stomach (pH 1-2). -

Halogen Bonding: The fluorine atoms in

are electron-rich but the specific geometry allows for unique halogen bonding interactions not accessible to the spherical

Figure 2: Decision logic for incorporating SF5 into benzoic acid scaffolds.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link

-

Weng, Z., & Lee, R. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. Link

-

ChemScene. 3-(Pentafluorosulfanyl)benzoic acid Product Data. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

An In-depth Technical Guide to the Metabolic Stability Benefits of the Pentafluorosulfanyl (SF5) Group in Aromatic Rings

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic modification of lead compounds to enhance their metabolic stability is a cornerstone of modern drug discovery. Among the array of functional groups employed for this purpose, the pentafluorosulfanyl (SF5) group has emerged as a uniquely powerful tool. Often dubbed a "super-trifluoromethyl group," its distinct combination of electronic, steric, and physicochemical properties offers a robust solution to common metabolic liabilities, particularly in aromatic systems.[1][2] This guide provides an in-depth analysis of the SF5 group, elucidating the mechanisms by which it confers metabolic stability, presenting detailed experimental protocols for its evaluation, and offering a comparative perspective against other common bioisosteres.

The Physicochemical Landscape of the Pentafluorosulfanyl Group

The utility of the SF5 group in medicinal chemistry stems from a unique confluence of properties that distinguish it from other fluorinated motifs and common functional groups.[3] Its high thermal and chemical stability, a result of the strong S-F bonds, provides a robust anchor that is resistant to chemical degradation under physiological conditions.[4][5][6] When appended to an aromatic ring, the SF5 group exerts a profound influence on the molecule's overall characteristics.

The key to its effectiveness lies in its dual nature: it is simultaneously one of the most electron-withdrawing groups known while also being highly lipophilic.[4][7] This combination is rare and highly advantageous for optimizing drug candidates.

-

High Electronegativity: The SF5 group is a powerful electron-withdrawing group, significantly more so than the trifluoromethyl (-CF3) group.[8][9] This property deactivates the aromatic ring, making it less susceptible to oxidative metabolism by enzymes such as cytochrome P450s (CYPs).[5][7]

-

Pronounced Lipophilicity: Despite its high polarity, the SF5 group substantially increases a molecule's lipophilicity (logP).[1] This enhancement can improve membrane permeability and bioavailability, although it must be carefully balanced to avoid issues with solubility or non-specific binding.[4][10]

-

Steric Profile: With its octahedral geometry, the SF5 group is sterically demanding, occupying a volume between that of a tert-butyl and a trifluoromethyl group.[7][8] This bulk can effectively shield adjacent positions on the aromatic ring from enzymatic attack.

The following table provides a comparative summary of the SF5 group's properties against other commonly used bioisosteres in drug design.

Table 1: Comparative Physicochemical Properties of Common Bioisosteres

| Property | Pentafluorosulfanyl (-SF5) | Trifluoromethyl (-CF3) | tert-Butyl (-tBu) | Nitro (-NO2) |

| Hansch Lipophilicity (π) | 1.51[8] | 1.09[8] | 1.98 | -0.28 |

| Hammett Constant (σp) | +0.68[5][8] | +0.54[5][8] | -0.20 | +0.78 |

| **Volume (ų) ** | 55.4[7] | 34.6[7] | 76.9[7] | ~27 |

| Metabolic Stability | Very High[4][5] | High | Moderate (Prone to oxidation) | Low (Prone to reduction) |

Data compiled from multiple sources.[4][5][7][8]

Core Mechanisms of Metabolic Stabilization

The introduction of an SF5 group onto an aromatic ring enhances metabolic stability through two primary, often synergistic, mechanisms: electronic deactivation and steric shielding.

Electronic Deactivation and Resistance to Oxidation

Aromatic rings are common sites of Phase I metabolism, particularly hydroxylation reactions catalyzed by cytochrome P450 enzymes. These reactions are initiated by the abstraction of a hydrogen atom or by electrophilic attack on the electron-rich π-system of the ring.

The potent electron-withdrawing nature of the SF5 group (σp = +0.68) significantly lowers the electron density of the aromatic ring.[8][9] This electronic deactivation makes the ring a much poorer substrate for oxidative CYP enzymes, thereby "hardening" it against metabolic attack. This is a critical advantage for extending the half-life of a drug candidate in the body.[4]

Steric Shielding of Metabolic Soft Spots

In addition to its electronic effects, the sheer size and three-dimensional shape of the SF5 group provide a physical barrier that can prevent the active site of a metabolic enzyme from accessing vulnerable positions on the aromatic ring.[7][9] This is particularly effective for blocking metabolism at the positions ortho to the SF5 substituent. By strategically placing the SF5 group adjacent to a known metabolic "soft spot," medicinal chemists can effectively protect the site from degradation, redirecting metabolism to less critical parts of the molecule or preventing it altogether.

Experimental Assessment of Metabolic Stability

Evaluating the impact of the SF5 group on metabolic stability is a critical step in drug development. The in vitro liver microsomal stability assay is a standard, high-throughput method used in early discovery to determine a compound's intrinsic clearance.[11][12][13]

Detailed Protocol: In Vitro Liver Microsomal Stability Assay

This protocol provides a self-validating system for assessing the rate of metabolism of an SF5-containing compound.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

Materials:

-

Test Compound (TC) and non-SF5 analogue (e.g., -CF3 or -H)

-

Pooled Human Liver Microsomes (HLM), stored at -80°C

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

-

Phosphate Buffer (0.1 M, pH 7.4)

-

Positive Control Compound (e.g., Verapamil, known for rapid metabolism)

-

Negative Control Compound (e.g., Warfarin, known for slow metabolism)

-

Quenching Solution: Acetonitrile with an internal standard (e.g., Tolbutamide)

-

96-well incubation plates and analytical plates

-

LC-MS/MS system for quantification[12]

Experimental Workflow:

-

Preparation:

-

Thaw HLM on ice. Dilute with cold phosphate buffer to a final protein concentration of 0.5 mg/mL.

-

Prepare a 1 µM working solution of the Test Compound, analogue, and control compounds in phosphate buffer.

-

Prepare the NADPH regenerating system solution as per the manufacturer's instructions.

-

-

Incubation Setup (in a 96-well plate):

-

Main Experiment (+NADPH): Add 99 µL of the HLM suspension to each well. Add 1 µL of the 1 µM test/control compound solution.

-

Control Experiment (-NADPH): Prepare a parallel set of wells containing HLM and test compound but substitute the NADPH solution with plain buffer. This control identifies any non-CYP-mediated degradation.

-

Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

-

-

Reaction Initiation and Sampling:

-

Initiate the metabolic reaction by adding the NADPH solution to the "+NADPH" wells.

-

Immediately collect the first sample (t=0 min) by transferring an aliquot of the reaction mixture to a new plate containing the cold quenching solution.

-

Continue incubating at 37°C. Collect subsequent samples at predefined time points (e.g., 5, 15, 30, 45, and 60 minutes).

-

-

Sample Processing and Analysis:

-

After the final time point, seal the plate containing the quenched samples and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new analytical plate.

-

Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the slope of the line (k) from the linear regression of the data points.

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

-

Calculate the intrinsic clearance (CLint, in µL/min/mg protein) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein)

-

Other Relevant Assays

-

Hepatocyte Stability Assay: Uses intact liver cells, which contain both Phase I and Phase II metabolic enzymes as well as active transporters.[13][14] This assay provides a more comprehensive picture of a compound's metabolic fate and is considered a "gold standard" for in vitro metabolism studies.[13]

-

S9 Fraction Stability Assay: The S9 fraction contains both microsomes and the cytosolic fraction of liver cells.[14] This allows for the study of both Phase I (CYP) and many Phase II (e.g., UGT, SULT) metabolic pathways.[14]

Comparative Data and Case Studies

The theoretical benefits of the SF5 group are consistently validated by experimental data. The replacement of other functional groups with an SF5 moiety frequently leads to a dramatic increase in metabolic stability.

Table 2: Conceptual Comparison of Metabolic Stability

| Parent Compound | Analogue | In Vitro t½ (min) in HLM | Intrinsic Clearance (CLint) | Rationale for Improvement |

| Phenyl-H | Phenyl-SF5 | > 60 | Low | Ring deactivation via strong electron withdrawal. |

| Phenyl-CF3 | Phenyl-SF5 | Significantly Increased | Lower | Greater electron withdrawal and steric bulk of SF5 compared to CF3.[7][8] |

| Phenyl-NO2 | Phenyl-SF5 | Significantly Increased | Lower | SF5 is not susceptible to the reductive metabolism that affects nitro groups.[4][6] |

| 4-Cl-Phenyl-CH3 | 4-Cl-Phenyl-SF5 | Significantly Increased | Lower | SF5 replaces a primary metabolic soft spot (the methyl group) with a highly robust group. |

This table represents expected outcomes based on established principles. Actual values are compound-specific.

A notable example from the literature is the development of SF5-containing antimalarial drugs. The introduction of an SF5 group in place of other substituents has been shown to improve pharmacokinetic profiles, in part by enhancing metabolic stability and extending the drug's half-life in the body.[8][15]

Challenges and Synthetic Accessibility

Despite its powerful properties, the widespread adoption of the SF5 group has been historically tempered by synthetic challenges.[3][4] The introduction of this moiety often requires specialized reagents and conditions, such as the use of SF5Cl gas or multi-step sequences involving oxidative fluorination of aryl disulfides or thiols.[7][16] However, recent advancements in synthetic methodology are making SF5-containing building blocks more accessible, paving the way for their broader application in drug discovery programs.[3][16]

Conclusion

The pentafluorosulfanyl group is a premier substituent for enhancing the metabolic stability of aromatic compounds in drug discovery. Its unique combination of extreme electron-withdrawing character, significant steric presence, and high lipophilicity provides a powerful and multifaceted strategy to block common sites of metabolism.[4][7] By deactivating the aromatic ring to oxidative attack and sterically shielding vulnerable positions, the SF5 group effectively "metabolic-proofs" drug candidates, leading to improved pharmacokinetic profiles, longer half-lives, and potentially greater in vivo efficacy.[4][15] As synthetic routes become more practical, the strategic incorporation of the SF5 group will undoubtedly play an increasingly vital role in the development of the next generation of therapeutics.

References

- The Pentafluorosulfanyl Group (SF5) - Rowan. (n.d.). Rowan.

- Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. (2025). ChemRxiv.

- Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides. (2020). Molecules.

- Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. (2021). ACS Organic & Inorganic Au.

- Stability of SF5-Functionalized Molecules. (n.d.). Benchchem.

- Developments in the synthesis of new SF5-containing compounds. (n.d.).

- Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules. (2025). MDPI.

- Reactions of Organic Pentafluorosulfanyl-Containing Compounds. (2025). ResearchGate.

- Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. (2023). Figshare.

- Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. (2025). ResearchGate.

- Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.

- Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. (2017). PubMed.

- Evaluating Metabolic Stability in Drug Development: 5 Assays. (2023). WuXi AppTec.

- The Influence of Physicochemical Properties on ADME. (n.d.). PhysChem Forum.

- Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. (n.d.). Agilent.

- Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. (2012). Journal of Fluorine Chemistry.

- In Vitro Metabolic Stability. (n.d.). Creative Bioarray.

Sources

- 1. mdpi.com [mdpi.com]

- 2. sussex.figshare.com [sussex.figshare.com]

- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 4. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. physchem.org.uk [physchem.org.uk]

- 11. nuvisan.com [nuvisan.com]

- 12. agilent.com [agilent.com]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. researchgate.net [researchgate.net]

- 16. corpus.ulaval.ca [corpus.ulaval.ca]

Amide coupling reaction conditions for SF5-benzoic acids

Application Note: Optimized Amide Coupling Strategies for Pentafluorosulfanyl ( )-Benzoic Acids

Introduction & Mechanistic Rationale

The pentafluorosulfanyl (

However, integrating

-

The Activation Bottleneck (Causality): The intense inductive pull of the

moiety significantly increases the acidity of the benzoic acid, rendering the resulting carboxylate anion a remarkably poor nucleophile. Consequently, the initial attack on standard coupling reagents (e.g., EDC or DCC) is kinetically sluggish, often leading to stalled reactions. -

Hyper-Electrophilicity of the Active Ester: Once the

-benzoic acid is successfully activated (e.g., as an O-acylisourea or acyl fluoride), the carbonyl carbon becomes hyper-electrophilic. While this accelerates coupling with amines, it also dramatically increases susceptibility to competitive hydrolysis or off-target side reactions if the amine is sterically hindered.

To achieve high yields, chemists must select activation strategies that forcefully drive the initial carboxylate activation while providing an intermediate stable enough to await amine nucleophilic attack.

Reagent Selection Matrix

To navigate the electronic and steric demands of

Table 1: Quantitative Comparison of Coupling Reagents for

| Coupling System | Activation Mechanism | Typical Yield (%) | Process Mass Intensity (PMI) | Epimerization Risk | Ideal Substrate Scope |

| T3P / DIPEA | Phosphoric Anhydride | 80 - 95% | Low (~30) | Very Low | Standard 1° and 2° amines; Process Scale-up |

| TCFH / NMI | In situ Acyl Fluoride | 75 - 90% | Medium | Low | Sterically hindered or highly electron-deficient amines |

| HATU / DIPEA | HOAt Active Ester | 85 - 98% | High | High | Milligram-scale discovery chemistry; Rapid screening |

Decision Workflow for Method Selection

The selection of the optimal coupling condition depends heavily on the nucleophilicity of the amine partner and the scale of the reaction.

Decision matrix for selecting optimal SF5-benzoic acid amide coupling conditions.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems , incorporating specific in-process controls (IPCs) to ensure the unique reactivity of the

Protocol A: T3P-Mediated Green Coupling (Process & Scale-Up)

Rationale: Propylphosphonic anhydride (T3P) is a non-toxic, highly efficient reagent that generates exclusively water-soluble byproducts. It is the premier choice for scaling up

Step-by-Step Methodology:

-

Preparation: In an oven-dried flask under

, dissolve the -

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir for 5 minutes at room temperature to ensure complete deprotonation of the acid.

-

Activation: Dropwise add T3P (50 wt% solution in EtOAc, 1.5 equiv). Causality: Slow addition controls the exothermic formation of the phosphoric anhydride intermediate.

-

Reaction: Heat the mixture to 50 °C for 2–4 hours. The electron-withdrawing

group stabilizes the intermediate, so mild heating is required to accelerate the nucleophilic attack by the amine. -

Workup & Validation (IPC): Quench the reaction with saturated aqueous

. Because T3P byproducts are highly water-soluble, a simple biphasic extraction yields the crude amide. Validate the complete removal of T3P by confirming the absence of phosphorus-containing byproducts in the organic layer via

Protocol B: TCFH-NMI In Situ Acyl Fluoride Generation (For Hindered Amines)

Rationale: When coupling

Step-by-Step Methodology:

-

Acyl Fluoride Generation: Dissolve the

-benzoic acid (1.0 equiv) in anhydrous -

Validation (IPC): Do not proceed blindly. Analyze a micro-aliquot of the reaction mixture via FTIR or LC-MS (quenched in methanol). The formation of the acyl fluoride is confirmed by a distinct carbonyl stretch shift (~1810 cm⁻¹) or the observation of the methyl ester mass in LC-MS. The

group accelerates this step due to the enhanced acidity of the starting material. -

Coupling: Once >95% activation is confirmed, add the sterically hindered amine (1.2 equiv) in one portion. If the amine is a hydrochloride salt, supplement with an additional 1.2 equiv of DIPEA.

-

Reaction: Stir at 40 °C for 12–18 hours.

-

Workup: Dilute with EtOAc, wash with saturated

to remove NMI, followed by 1M NaOH to scavenge any unreacted

Protocol C: HATU-Mediated Coupling (Discovery Chemistry)

Rationale: For rapid library synthesis where reaction kinetics and broad applicability are prioritized over atom economy, HATU remains the gold standard for

Step-by-Step Methodology:

-

Activation: Dissolve the

-benzoic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M). Add DIPEA (2.5 equiv). Stir for 10 minutes at room temperature. Causality: Pre-stirring ensures the complete formation of the highly reactive HOAt active ester before the amine is introduced, preventing competitive side reactions. -

Coupling: Add the amine (1.1 equiv). Stir at room temperature for 1-2 hours.

-

Workup & Validation (IPC): Dilute the reaction mixture with 10 volumes of cold water. Causality: Due to the extreme lipophilicity of the

group, the desired amide will typically precipitate directly out of the aqueous DMF as a solid. Validate purity by filtering the solid and washing thoroughly with cold water to remove residual DMF and tetramethylurea byproducts. If the product oils out instead of precipitating, extract with EtOAc and wash extensively with 5% aqueous LiCl to strip the DMF.

References

-

Title: Synthesis and Properties of Pentafluorosulfanyl Group (

)-Containing Meta-Diamide Insecticides Source: PMC - National Institutes of Health (NIH) URL: [Link] -

Title: Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course Source: ACS Publications - Journal of Chemical Education URL: [Link]

-

Title: Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges Source: RSC Publishing - Green Chemistry URL: [Link]

-

Title: A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates Source: ResearchGate URL: [Link]

Handling and storage safety data sheet (SDS) for pentafluorosulfanyl compounds

An Application Note for Researchers, Scientists, and Drug Development Professionals

Guide to the Safe Handling and Storage of Pentafluorosulfanyl (SF₅) Compounds

The pentafluorosulfanyl (SF₅) group is rapidly gaining prominence in medicinal chemistry and materials science, valued for its unique combination of high electronegativity, thermal stability, and lipophilicity.[1][2][3] Often dubbed a "super-trifluoromethyl group," its incorporation into molecules can significantly enhance metabolic stability and binding affinity, making it a powerful tool in drug discovery.[1][2][4] However, the same properties that make the SF₅ group attractive also necessitate a robust understanding of the associated handling and storage requirements to ensure laboratory safety.

This guide provides a detailed overview of safety protocols for pentafluorosulfanyl compounds, moving beyond a simple recitation of rules to explain the causality behind each procedural step. It is designed to empower researchers with the knowledge to work confidently and safely with these promising molecules. The information herein is a synthesis of established chemical safety principles and data specific to fluorinated compounds, but it is not a substitute for the specific Safety Data Sheet (SDS) provided for the individual SF₅ compound you are using. Always consult the specific SDS before beginning any work.

Hazard Identification: Understanding the SF₅ Moiety

The SF₅ group is characterized by its remarkable chemical and thermal stability, owing to the strength of the sulfur-fluorine bonds.[1][5] While the SF₅ group itself is robust, the overall hazard profile of a pentafluorosulfanyl compound is dictated by the entire molecular structure. However, based on data from similarly fluorinated and reactive compounds, general hazards can be anticipated. Researchers must be prepared for compounds that may be classified as hazardous under OSHA (29 CFR 1910.1200).[6][7]

Potential hazards include:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][7][8]

-

Skin Corrosion/Irritation: May cause skin irritation or, in some cases, severe burns.[6][9][10]

-

Eye Damage/Irritation: Can cause serious eye irritation or damage.[6][7][9][10]

-

Respiratory Irritation: Inhalation of dusts or vapors may cause respiratory tract irritation.[6][9][10]

During a fire, thermal decomposition may generate highly toxic and irritating gases such as carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride (HF).[6][9] The potential for HF formation is a critical consideration, as HF exposure requires specialized first aid.[11]

Table 1: Summary of Potential Hazards for SF₅ Compounds

| Hazard Classification | Potential Effects | Primary Exposure Routes |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if ingested, absorbed through the skin, or inhaled.[8] | Ingestion, Skin Contact, Inhalation |

| Skin Corrosion / Irritation | Can cause irritation, redness, or severe chemical burns.[6][10] | Skin Contact |

| Serious Eye Damage / Irritation | May cause irritation, pain, or irreversible eye damage.[6][10] | Eye Contact |

| Specific Target Organ Toxicity (Single Exposure) | May cause irritation to the respiratory system.[6][7] | Inhalation |

| Reactivity | Stable under normal conditions, but may react with strong oxidizing agents or strong bases.[5][6] | N/A |

Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.

The primary engineering control for handling SF₅ compounds is a properly functioning chemical fume hood . All manipulations that could generate dust, aerosols, or vapors—including weighing, transfers, and reaction setup—must be performed inside a fume hood. This is the most effective way to prevent inhalation exposure.[12]

Emergency equipment, including a safety shower and an eyewash station, must be readily accessible and tested regularly.[13][14]

PPE is the last line of defense and must be selected based on the specific hazards of the compound and the procedure being performed.[14]

-

Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable, but consult the specific SDS and glove manufacturer's compatibility charts.[15] Always double-glove when handling highly potent or hazardous materials. Gloves should be inspected before use and replaced immediately if contaminated or damaged.[13]

-

Eye and Face Protection: Safety goggles that provide a complete seal around the eyes are required to protect against splashes.[15][16] When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[14][15]

-

Skin and Body Protection: A long-sleeved lab coat is the minimum requirement.[15] For larger quantities or particularly hazardous compounds, chemical-resistant aprons or full-body suits (e.g., Tyvek) may be necessary.[15] Footwear must be closed-toe and cover the entire foot.[13]

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, respiratory protection is required.[17] This may include a half-face or full-face respirator with appropriate cartridges or, in high-risk scenarios, a powered air-purifying respirator (PAPR) or self-contained breathing apparatus (SCBA).[13][14][17]

Table 2: Recommended PPE for Common Laboratory Tasks

| Task | Minimum Required PPE |

| Storage & Inventory | Lab Coat, Safety Glasses, Nitrile Gloves |

| Weighing & Transfer (Solids/Liquids) | Lab Coat, Double Nitrile Gloves, Safety Goggles, Face Shield |

| Reaction Setup & Workup | Lab Coat, Double Nitrile Gloves, Safety Goggles, Face Shield |

| Handling Potent Compounds (Low OEB) | Coveralls, PAPR, Double Gloves, Goggles, Face Shield.[17] |

| Minor Spill Cleanup | Lab Coat/Apron, Double Nitrile Gloves, Goggles, Respirator (if needed) |

Protocols for Safe Handling and Storage

Adherence to standardized protocols is crucial for mitigating risks. The following workflows are designed to provide a framework for common laboratory operations involving SF₅ compounds.

The following diagram outlines the essential decision-making and action steps for safely handling any SF₅ compound.

Caption: A workflow for the safe handling of SF₅ compounds.

Rationale: This protocol is designed to prevent the generation and inhalation of airborne particulates and to contain any potential spills during solid transfers.

-

Preparation:

-

Confirm the specific SDS for the compound has been read and understood.

-

Ensure a chemical fume hood is operational.

-

Don the appropriate PPE: lab coat, safety goggles, face shield, and double nitrile gloves.

-

-

Execution (in Fume Hood):

-

Place an analytical balance and all necessary equipment (spatulas, weigh paper, receiving vessel) inside the fume hood.

-

Tare the receiving vessel on the balance.

-

Carefully open the reagent bottle. Avoid creating puffs of air that could aerosolize fine powders.

-

Use a clean spatula to slowly transfer the desired amount of the solid to the receiving vessel. Keep the reagent bottle as close as possible to the receiving vessel to minimize the travel distance of the solid.

-

Securely close the reagent bottle and the receiving vessel.

-

-

Cleanup:

-

Wipe down the spatula, balance, and any affected surfaces inside the fume hood with a damp cloth or paper towel to remove any residual powder.

-

Dispose of the weigh paper and cleaning materials in a designated solid waste container.

-

Follow proper procedures for doffing PPE and wash hands thoroughly.[9]

-

Rationale: Proper storage is essential to maintain compound integrity and prevent accidental exposure or reaction with incompatible materials.

-

Container: Store compounds in their original, tightly sealed containers.[6][9][10] Ensure the label is legible and intact.

-

Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[6][7] Do not store on open benchtops.

-

Segregation: Store SF₅ compounds away from incompatible materials.[6] Based on the reactivity of similar fluorinated compounds, this includes:

-

Strong oxidizing agents

-

Strong bases

-

Acid anhydrides and acid chlorides[6]

-

-

Inventory: Maintain an accurate chemical inventory to track the location and quantity of all SF₅ compounds.

Emergency Procedures

Rapid and correct response to an emergency can significantly reduce the severity of an injury or chemical release.

This diagram provides a clear, step-by-step guide for responding to common laboratory emergencies involving SF₅ compounds.

Caption: A decision tree for responding to spills or personal exposure.

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[9]

-

Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin area with copious amounts of water for at least 15 minutes.[9] Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[9] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.

Crucial Note: When seeking medical attention, always bring the Safety Data Sheet (SDS) for the specific compound.[12]

-

Minor Spill: If you are trained and it is safe to do so, contain the spill with an appropriate absorbent material (e.g., sand, universal binder).[8] Clean the area, and place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[9]

-

Major Spill: Evacuate the area immediately. Alert others and prevent entry. Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team from a safe location.[12]

References

-

Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides. (2020). MDPI. Retrieved from [Link]

-

The Pentafluorosulfanyl Group (SF5). Rowan. Retrieved from [Link]

-

Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. (2026). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

-

8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. Retrieved from [Link]

-

Expanding the Repertoire of Low‐Molecular‐Weight Pentafluorosulfanyl‐Substituted Scaffolds. ePrints Soton. Retrieved from [Link]

-

2,3,4,5,6-Pentafluoroaniline Material Safety Data Sheet. (2006). Cole-Parmer. Retrieved from [Link]

-

Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv. Retrieved from [Link]

-

Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. (2024). Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]

-

Freund-Vector's Approach to Safely Processing Potent Compounds. (2021). Freund-Vector Corporation. Retrieved from [Link]

-

Pentafluorosulfanyl Group: An Emerging Tool in Optoelectronic Materials. ResearchGate. Retrieved from [Link]

-

Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety. Retrieved from [Link]

-

Essential PPE for Protection Against Liquid Chemicals. (2025). SafetyCulture Marketplace US. Retrieved from [Link]

-

Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. Retrieved from [Link]

-

Modular Access to N-SF5 azetidines. PMC. Retrieved from [Link]

-

Emergency Preparedness and Response Guidelines for Anhydrous Hydrogen Fluoride (AHF) and Hydrofluoric Acid (HF). (2018). American Chemistry Council. Retrieved from [Link]

-

Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA. Retrieved from [Link]

-

Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions. Retrieved from [Link]

-

Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes. (2016). Beilstein Journals. Retrieved from [Link]

Sources

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. americanchemistry.com [americanchemistry.com]

- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 13. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 14. sams-solutions.com [sams-solutions.com]

- 15. marketplace.safetyculture.com [marketplace.safetyculture.com]

- 16. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 17. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]

Troubleshooting solubility issues of SF5 compounds in aqueous buffers

Technical Support Center: Troubleshooting SF Solubility in Aqueous Buffers

Executive Summary: The "Super-Trifluoromethyl" Trap

The pentafluorosulfanyl group (SF

Unlike the planar or smaller fluorinated groups, the SF

| Property | Trifluoromethyl (-CF | Pentafluorosulfanyl (-SF | Impact on Solubility |

| Geometry | Tetrahedral (Small) | Square Pyramidal (Bulky) | SF |

| Volume | ~34.6 ų | ~55.4 ų | Higher steric bulk hinders solvation. |

| Hansch | 0.88 | 1.51 | SF |

| Electronegativity | 3.36 | 3.65 | Strong dipole, but buried by fluorine shell. |

The Core Problem: Most SF

Troubleshooting Workflow

The following diagram outlines the logical decision path for rescuing an insoluble SF

Figure 1: Decision matrix for diagnosing and resolving precipitation events associated with lipophilic SF

Detailed Troubleshooting Guides

Phase 1: Stock Solution Integrity

Q: My SF

A: The "Wet DMSO" Phenomenon.

SF

-

Mechanism: As water concentration in DMSO rises above 1-2%, the solubility capacity for SF

drops exponentially (log-linear decay). The compound is "pushed" out of solution.[1] -

Solution:

-

Warm the stock to 37°C and vortex.

-

If it redissolves, aliquot immediately into single-use vials and store at -20°C or -80°C.

-

Pro-Tip: Use Anhydrous DMSO (packed under argon) for all SF

stocks.

-

Phase 2: Dilution Strategies (The "Crash-Out")

Q: I inject my 10 mM DMSO stock into the buffer, and it immediately turns cloudy. How do I stop this?

A: You are hitting the "Mixing Gap."

When you spike a high-concentration organic stock directly into water, there is a micro-second where the local solvent environment shifts from 100% DMSO to ~1% DMSO. The SF

Protocol A: The "Intermediate Shift" Dilution Do not jump from 100% DMSO to 1% DMSO in one step.

-

Stock: 10 mM in DMSO.

-

Intermediate: Dilute 1:10 into pure DMSO or 50% DMSO/Buffer (if stable) to get 1 mM.

-

Working Solution: Dilute the Intermediate 1:100 into the assay buffer (with rapid vortexing).

-

Why this works: It reduces the local concentration gradient, preventing the formation of critical nuclei for precipitation.

-

Phase 3: Advanced Formulation (Excipients)

Q: Stepwise dilution didn't work. What additives specifically target the SF

A: Hydroxypropyl-

-

Why

-CD? The SF- -CD cavity (~5.0 Å) is too small.

- -CD cavity (~8.0 Å) is too loose.

-

-CD cavity (~6.2 Å) provides a snug "lock-and-key" fit for the SF

-

Protocol:

-

Prepare assay buffer containing 0.5% to 2% (w/v) HP-

-CD . -

Dilute your SF

stock into this modified buffer. -

The hydrophobic SF

tail will sequester inside the CD cavity, shielding it from water while keeping the pharmacophore active.

-

Q: Can I use detergents instead? A: Yes, non-ionic surfactants like Tween-20 (0.01%) or Pluronic F-127 are effective. However, they may disrupt cell membranes or form micelles that sequester the drug away from the target protein. Use Cyclodextrins if your assay involves sensitive membrane receptors.

Analytical Verification (Self-Validation)

Q: The solution looks clear, but my assay results are erratic. Is it actually dissolved?

A: Beware of "Micro-Precipitation."

SF

Validation Protocol:

-

Nephelometry: Measure light scattering. If the signal is >2x background, you have a colloid, not a solution.

-

Centrifugation Test:

-

Spin the "dissolved" sample at 15,000 x g for 10 minutes.

-

Sample the supernatant and analyze via HPLC/LC-MS.

-

Pass Criteria: If the supernatant concentration is <80% of the theoretical concentration, the compound has precipitated.

-

References

-

BenchChem. (2025).[2][3][4] Technical Support Center: Stability of SF5-Functionalized Molecules. Retrieved from

-

Rowan. (2025). The Pentafluorosulfanyl Group (SF5): Unique Properties and Applications. Retrieved from

-

National Institutes of Health (PMC). (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules 2020, 25(23), 5536.[5] Retrieved from

-

Royal Society of Chemistry. (2021). When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper. Retrieved from

-

Alfa Chemistry. (2025). Cyclodextrin Inclusion Complexes: Mechanisms and Applications. Retrieved from

Sources

Technical Support Center: Purification of Highly Fluorinated Benzoic Acid Derivatives

Current Status: Operational Topic: Purification & Isolation Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1][2]

🚨 Triage: Immediate Action Required?

If you are currently struggling with low recovery or degrading purity, check these three critical failure points immediately before proceeding to the detailed protocols:

-

The "pKa Trap" (Low Recovery): Are you acidifying your aqueous layer to pH 3–4 during extraction?

-

The "Hydroxide Attack" (Degradation): Did you use strong NaOH and heat?

-

The "Invisible" Peak (LC-MS): Are you running standard acidic mobile phases?

-

Check. These compounds ionize so strongly that in negative mode ESI, they can suppress their own signal or elute in the solvent front if the column isn't retentive enough.

-

Part 1: The Chemistry of Purification